![molecular formula C12H7N3O2S B5883355 5-nitro-2-(phenylthio)nicotinonitrile](/img/structure/B5883355.png)
5-nitro-2-(phenylthio)nicotinonitrile
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Overview
Description
5-nitro-2-(phenylthio)nicotinonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a nitro-containing compound that belongs to the class of heterocyclic compounds.
Mechanism of Action
The exact mechanism of action of 5-nitro-2-(phenylthio)nicotinonitrile is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the growth of microbial pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using 5-nitro-2-(phenylthio)nicotinonitrile in lab experiments is its potential therapeutic applications. Its anti-cancer, anti-inflammatory, and anti-microbial properties make it a promising candidate for further research. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic potential.
Future Directions
There are several future directions for research on 5-nitro-2-(phenylthio)nicotinonitrile. One direction is to further investigate its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Another direction is to explore its potential use as a photosensitizer in photodynamic therapy. Additionally, more research is needed to understand its exact mechanism of action and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 5-nitro-2-(phenylthio)nicotinonitrile can be achieved through a multi-step process. The first step involves the reaction of 2-chloronicotinic acid with thionyl chloride to form 2-chloronicotinoyl chloride. The second step involves the reaction of 2-chloronicotinoyl chloride with thiophenol to form 2-(phenylthio)nicotinonitrile. The final step involves the nitration of 2-(phenylthio)nicotinonitrile with nitric acid to form this compound.
Scientific Research Applications
5-nitro-2-(phenylthio)nicotinonitrile has been found to have potential therapeutic applications in various fields of medicine. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy.
properties
IUPAC Name |
5-nitro-2-phenylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2S/c13-7-9-6-10(15(16)17)8-14-12(9)18-11-4-2-1-3-5-11/h1-6,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLBNGMIUNEUJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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